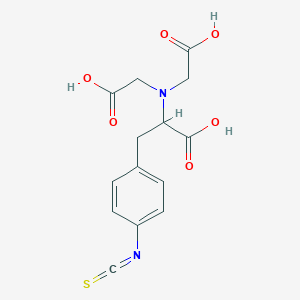
Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- is an organic compound with a complex structure It is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a dimethylamino group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- typically involves multiple steps. One common method includes the chlorination of benzenamine to introduce the chlorine atoms at the 2 and 6 positions. This is followed by the introduction of the trifluoromethyl group through a Friedel-Crafts alkylation reaction. Finally, the dimethylamino group is added via a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to improve yield and efficiency. High-pressure reactors and specialized catalysts are often employed to facilitate the chlorination and alkylation steps. The use of continuous flow reactors can also enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzenes, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 2,6-dichloro-: Lacks the trifluoromethyl and dimethylamino groups.
Benzenamine, N,N-dimethyl-: Does not have the chlorine and trifluoromethyl groups.
Benzenamine, 2,4-dichloro-: Similar structure but with chlorine atoms at different positions.
Uniqueness
The unique combination of chlorine, trifluoromethyl, and dimethylamino groups in Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
156639-46-2 |
|---|---|
Molekularformel |
C9H8Cl2F3N |
Molekulargewicht |
258.06 g/mol |
IUPAC-Name |
2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H8Cl2F3N/c1-15(2)8-6(10)3-5(4-7(8)11)9(12,13)14/h3-4H,1-2H3 |
InChI-Schlüssel |
LXOBSXDEOIYCKO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
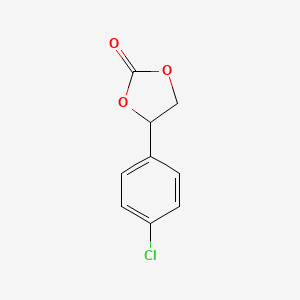
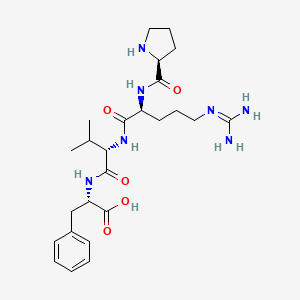
![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
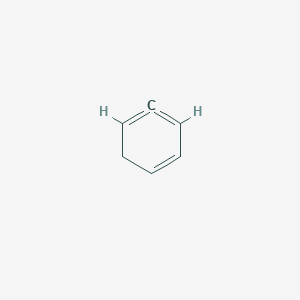
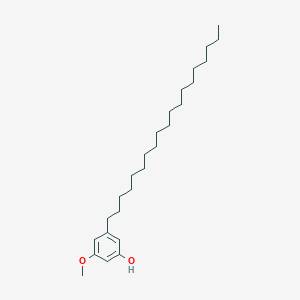
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)


